molecular formula C11H12Cl2N4 B12442974 4,6-dichloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine

4,6-dichloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12442974
M. Wt: 271.14 g/mol
InChI Key: AEQWIUBVFASZJU-UHFFFAOYSA-N
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Description

4,6-Dichloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a pharmacological agent, particularly in the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-cyclohexylpyrazole with 2,4,6-trichloropyrimidine in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable production .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dichloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 4,6-dichloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of CDK2/cyclin A2 complex. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest at the G1 phase and subsequent apoptosis. The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acid residues, thereby preventing the phosphorylation of target proteins required for cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its cyclohexyl group, which enhances its lipophilicity and potentially improves its pharmacokinetic properties. This structural modification may result in better cell membrane permeability and increased bioavailability compared to its analogs .

Properties

Molecular Formula

C11H12Cl2N4

Molecular Weight

271.14 g/mol

IUPAC Name

4,6-dichloro-1-cyclohexylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C11H12Cl2N4/c12-9-8-6-14-17(7-4-2-1-3-5-7)10(8)16-11(13)15-9/h6-7H,1-5H2

InChI Key

AEQWIUBVFASZJU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3=C(C=N2)C(=NC(=N3)Cl)Cl

Origin of Product

United States

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